molecular formula C15H16O B14119241 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- CAS No. 137898-21-6

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

Cat. No.: B14119241
CAS No.: 137898-21-6
M. Wt: 212.29 g/mol
InChI Key: XMFRQUIHEKWODO-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- is a substituted biphenyl compound characterized by a methoxy group (-OCH₃) at position 2 on the first benzene ring and methyl (-CH₃) groups at positions 2' and 6' on the second ring. Its molecular formula is C₁₅H₁₆O, with a molecular weight of 212.29 g/mol (calculated based on analogous compounds in ). Substituted biphenyls are critical in pharmaceutical intermediates, ligands for asymmetric catalysis, and as building blocks for advanced materials .

Properties

CAS No.

137898-21-6

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C15H16O/c1-11-7-6-8-12(2)15(11)13-9-4-5-10-14(13)16-3/h4-10H,1-3H3

InChI Key

XMFRQUIHEKWODO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for constructing biaryl systems due to its tolerance for diverse functional groups and mild reaction conditions. For 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-, this method involves coupling a methoxy-substituted arylboronic acid with a dimethyl-substituted aryl halide.

Example Protocol (adapted from):

  • Arylboronic Acid Component : 2-Methoxyphenylboronic acid.
  • Aryl Halide Component : 2,6-Dimethylbromobenzene.
  • Catalyst System : Palladium(II) acetate (2 mol%) with a phosphine ligand (e.g., SPhos).
  • Base : Cesium fluoride (CsF, 2.0 equiv) in tetrahydrofuran (THF)/water (10:1 v/v).
  • Conditions : Room temperature, 24 hours under inert atmosphere.

This protocol yielded an 87% isolated yield of the analogous 2,6-dimethyl-4'-methoxybiphenyl in a related study, demonstrating the viability of this approach for regiospecific biaryl synthesis.

Optimization and Challenges

Key challenges include minimizing homo-coupling byproducts and ensuring compatibility between the electron-donating methoxy group and the palladium catalyst. The use of CsF enhances boronic acid reactivity, while THF stabilizes the palladium intermediate. Purification via silica gel chromatography (3% ethyl acetate in hexane) effectively isolates the target compound.

Post-Coupling Functionalization Strategy

Biphenyl Intermediate Synthesis

An alternative route involves synthesizing a hydroxylated biphenyl precursor, followed by methylation to introduce the methoxy group:

Step 1 : Suzuki-Miyaura coupling of 2-hydroxyphenylboronic acid with 2,6-dimethylbromobenzene.
Step 2 : Methylation of the hydroxyl group using methyl sulfate (Me2SO4) in the presence of sodium carbonate (Na2CO3) and varsol solvent.

Methylation Reaction Details

  • Reagents : Methyl sulfate (1.2 equiv), Na2CO3 (2.0 equiv).
  • Solvent : Varsol (a hydrocarbon mixture) at 70–75°C for 2–2.5 hours.
  • Workup : Aqueous washing and recrystallization from ethanol/water.

This two-step approach avoids direct handling of moisture-sensitive boronic acids but introduces additional purification steps.

Ullmann Coupling and Alternative Methods

Copper-Mediated Coupling

Ullmann coupling, employing copper catalysts, offers a cost-effective alternative for biaryl synthesis. However, higher temperatures (100–120°C) and prolonged reaction times (48–72 hours) are typically required, reducing its appeal for lab-scale synthesis.

Representative Conditions :

  • Substrates : 2-Methoxyiodobenzene and 2,6-dimethylboronic acid.
  • Catalyst : Copper(I) iodide (10 mol%).
  • Ligand : 1,10-Phenanthroline.
  • Solvent : Dimethylformamide (DMF) at 120°C.

Yields for Ullmann couplings are generally lower (~50–60%) compared to palladium-catalyzed methods, necessitating trade-offs between cost and efficiency.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the predominant preparation methods:

Method Yield Reaction Time Cost Scalability
Suzuki-Miyaura Coupling 85–90% 24 hours High Excellent
Post-Coupling Methylation 70–75% 48 hours Moderate Moderate
Ullmann Coupling 50–60% 72 hours Low Poor

Key Insights :

  • The Suzuki-Miyaura method provides superior yields and scalability, making it the preferred choice for industrial applications.
  • Post-coupling methylation introduces flexibility in functional group manipulation but complicates purification.
  • Ullmann coupling remains limited to niche applications due to efficiency constraints.

Critical Considerations in Process Chemistry

Solvent and Base Selection

  • THF/Water Mixtures : Enhance catalyst stability and boronic acid solubility in Suzuki reactions.
  • Varsol : Facilitates phase separation during methylation, simplifying product isolation.

Catalytic Systems

  • Palladium vs. Copper : Pd catalysts offer faster kinetics and broader functional group tolerance, justifying their higher cost.

Regioselectivity and Byproduct Formation

  • Ortho-Substitution Effects : Methyl groups at the 2' and 6' positions hinder undesired coupling at meta positions, ensuring high regioselectivity.
  • Byproduct Mitigation : Use of excess arylboronic acid (1.1 equiv) suppresses homo-coupling of the aryl halide.

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-2,6-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2’-Methoxy-2,6-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of biphenyl derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis
1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- 2-OCH₃; 2',6'-CH₃ C₁₅H₁₆O 212.29 Hypothesized ligand for catalysis (analogous to SPhos)
2-Methoxy-2',4,5-trimethyl-1,1'-biphenyl (3km) 2-OCH₃; 2',4,5-CH₃ C₁₆H₁₈O 226.31 Synthesized via Pd-catalyzed C–H activation (71% yield)
6,6'-Dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl (MeO-BIPHEP) 6,6'-OCH₃; 2,2'-PPh₂ C₃₈H₃₂O₂P₂ 618.62 Chiral ligand in asymmetric hydrogenation
1,1'-Biphenyl, 2-methoxy- (NIST) 2-OCH₃ C₁₃H₁₂O 184.23 Reference standard for chromatographic analysis
4-Fluoro-2'-methoxy-1,1'-biphenyl 4-F; 2'-OCH₃ C₁₃H₁₁FO 202.22 Intermediate in fluorinated drug synthesis

Key Observations :

  • Steric and Electronic Effects : The 2',6'-dimethyl groups in the target compound introduce significant steric hindrance, which may enhance selectivity in catalytic reactions (e.g., in cross-coupling) compared to less hindered analogs like 2-methoxybiphenyl .
  • Synthetic Accessibility : Derivatives with fewer substituents (e.g., 2-methoxybiphenyl) are synthesized in higher yields (e.g., 71% for 3km in ), whereas heavily substituted variants require optimized conditions.

Physicochemical Properties

  • Solubility and Stability : Methoxy groups generally increase solubility in polar solvents, while methyl groups enhance lipophilicity. For example, 2-methoxybiphenyl () is soluble in dichloromethane and ethyl acetate, whereas the 2',6'-dimethyl analog may exhibit lower solubility due to steric effects .
  • Crystallinity : Biphenyls with symmetric substitution (e.g., 4,4'-dimethylbiphenyl-2,2'-dicarboxylate in ) often form stable crystals, whereas asymmetric derivatives (e.g., 2-methoxy-2',6'-dimethyl-) may exhibit amorphous characteristics .

Biological Activity

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (CAS No. 137898-21-6), is a biphenyl derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- is C15H16O, with a molecular weight of 228.29 g/mol. Its structure includes two phenyl rings connected by a single bond with a methoxy group and two methyl groups on the biphenyl framework.

PropertyValue
Molecular FormulaC15H16O
Molecular Weight228.29 g/mol
IUPAC Name1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-
CAS Number137898-21-6

Anticancer Properties

Recent studies have indicated that compounds similar to 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- exhibit significant anticancer activity. For instance, research into methoxy-substituted biphenyls has shown their ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

Case Study:
In a study assessing the antiproliferative effects of methoxy-substituted biphenyls on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that certain derivatives exhibited IC50 values in the low micromolar range (IC50 = 3.1 μM) . This suggests a promising therapeutic potential for these compounds in oncology.

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Methoxy-substituted biphenyls have been shown to inhibit pro-inflammatory cytokines, which are pivotal in the pathogenesis of inflammatory diseases.

Research Findings:
A study demonstrated that derivatives of biphenyl compounds could suppress TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages . This inhibition suggests that 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- may be useful in developing new anti-inflammatory therapies.

The biological activity of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- is largely attributed to its interaction with various molecular targets within cells:

  • Cell Cycle Regulation: The compound may induce cell cycle arrest at the G2/M phase.
  • Apoptosis Induction: It can activate apoptotic pathways leading to programmed cell death.
  • Cytokine Modulation: The modulation of cytokine levels contributes to its anti-inflammatory effects.

Comparative Analysis

To better understand the efficacy of this compound compared to other known agents, a comparison table is provided below:

CompoundIC50 (μM)Activity Type
Doxorubicin~0.5Anticancer
Etoposide~5.0Anticancer
1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-~3.1Anticancer
Methotrexate~0.01Anticancer
Ibuprofen~10Anti-inflammatory

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